molecular formula C22H28N2O2 B246272 N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide

N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide

Numéro de catalogue B246272
Poids moléculaire: 352.5 g/mol
Clé InChI: RNCIJGHXTXBEKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide, also known as PPNDS, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. PPNDS is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in several physiological and pathological processes in the brain.

Applications De Recherche Scientifique

N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide has been extensively studied in scientific research due to its potential applications in the field of neuroscience. The α7 nAChR is involved in several physiological and pathological processes in the brain, including learning and memory, attention, and inflammation. N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide has been shown to selectively block the α7 nAChR, making it a valuable tool for studying the role of this receptor in various brain functions.

Mécanisme D'action

N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide selectively blocks the α7 nAChR by binding to the receptor at a specific site, known as the orthosteric site. This binding prevents the activation of the receptor by acetylcholine, which normally leads to the influx of calcium ions into the cell. The blockade of the α7 nAChR by N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide has been shown to affect several downstream signaling pathways, including the MAPK/ERK pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide has been shown to have several biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide can block the activation of the α7 nAChR by acetylcholine, as well as other agonists such as choline and nicotine. In vivo studies have shown that N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide can improve cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting that the α7 nAChR may play a role in these disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide has several advantages for use in lab experiments, including its high selectivity for the α7 nAChR and its ability to block the receptor in a reversible manner. However, N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide also has some limitations, including its relatively low potency compared to other α7 nAChR antagonists and its potential off-target effects on other nicotinic receptors.

Orientations Futures

There are several future directions for research on N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide and the α7 nAChR. One area of interest is the role of the α7 nAChR in neuroinflammation and neurodegeneration, as N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide has been shown to have anti-inflammatory effects in various experimental models. Another area of interest is the development of more potent and selective α7 nAChR antagonists, which could have potential therapeutic applications in disorders such as Alzheimer's disease and schizophrenia. Additionally, the use of N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide as a tool for studying the α7 nAChR in various experimental models could lead to a better understanding of the role of this receptor in brain function and dysfunction.

Méthodes De Synthèse

N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(piperidin-1-ylmethyl)aniline in the presence of a base such as triethylamine to yield N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.

Propriétés

Formule moléculaire

C22H28N2O2

Poids moléculaire

352.5 g/mol

Nom IUPAC

N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide

InChI

InChI=1S/C22H28N2O2/c1-2-16-26-21-12-8-19(9-13-21)22(25)23-20-10-6-18(7-11-20)17-24-14-4-3-5-15-24/h6-13H,2-5,14-17H2,1H3,(H,23,25)

Clé InChI

RNCIJGHXTXBEKJ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3

SMILES canonique

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.